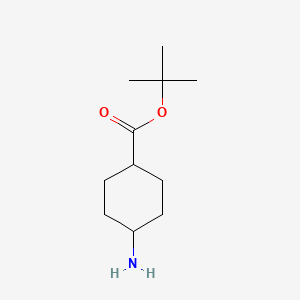![molecular formula C8H15NO B3021758 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 209733-21-1](/img/structure/B3021758.png)
9-Azabicyclo[3.3.1]nonan-3-ol
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that contains a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
Target of Action
The primary target of 9-Azabicyclo[33It is known to belong to a class of nitroxyl radicals .
Mode of Action
9-Azabicyclo[3.3.1]nonan-3-ol, also known as ABNO, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it interacts with its targets by facilitating oxidation reactions.
Biochemical Pathways
The specific biochemical pathways affected by 9-Azabicyclo[33Its role as an oxidation catalyst suggests that it may be involved in various metabolic pathways where alcohol oxidation is a key step .
Result of Action
The molecular and cellular effects of 9-Azabicyclo[33Its role as an oxidation catalyst suggests that it may influence cellular redox states and related processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 9-Azabicyclo[33As a sterically unhindered and stable class of nitroxyl radicals, it may exhibit robust performance across a range of conditions .
Biochemical Analysis
Biochemical Properties
9-Azabicyclo[3.3.1]nonan-3-ol plays a significant role in biochemical reactions, particularly in the context of oxidation processes. It is known to interact with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . The compound’s interaction with these enzymes involves the formation of transient complexes, where this compound acts as a catalyst, enhancing the reaction rate and efficiency. Additionally, it has been observed to interact with proteins involved in redox reactions, contributing to its role as an oxidizing agent in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as mouse breast tumor EMT-6 and human tumor MDA-MB435, this compound has been shown to enhance the cytotoxic effects of chemotherapy drugs like doxorubicin . This enhancement is attributed to the compound’s ability to modulate cell signaling pathways, leading to increased apoptosis and reduced cell proliferation. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For instance, its interaction with alcohol dehydrogenases results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving alcohols. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression, which can influence cellular metabolism and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance the efficacy of chemotherapy drugs without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidation and reduction reactions. The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters that mediate its uptake and release .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in redox reactions . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Azabicyclo[3.3.1]nonan-3-ol involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a methanol solvent with sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reduction reactions using efficient catalysts to ensure high yields and cost-effectiveness. The use of ruthenium complex catalysts is particularly favored due to their ability to facilitate the reduction process under mild conditions .
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the formation of 3-substituted 9-iodo or 9-azido derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO and copper catalysts, often under aerobic conditions.
Substitution: Reagents such as potassium iodide and sodium azide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: This compound is similar in structure but contains a benzyl group, which alters its reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This is a nitroxyl radical derivative that exhibits enhanced reactivity compared to 9-Azabicyclo[3.3.1]nonan-3-ol.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties. Its ability to act as a versatile intermediate in various synthetic pathways and its role as a catalyst in oxidation reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-94-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


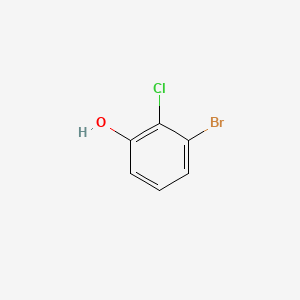

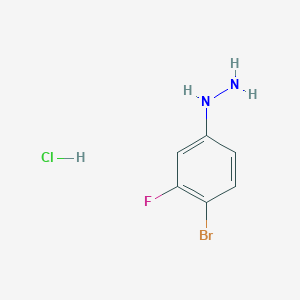
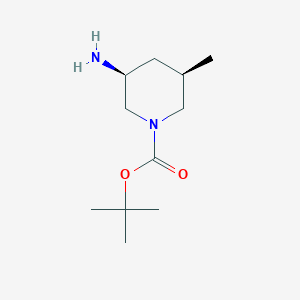
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)
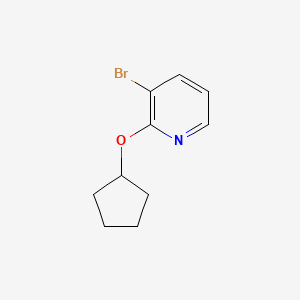
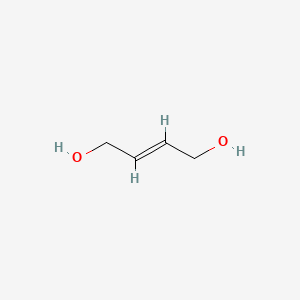
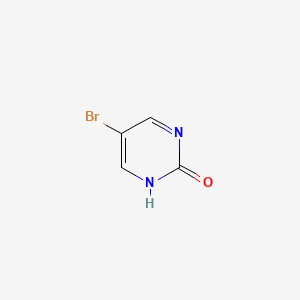
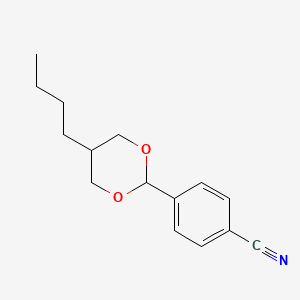
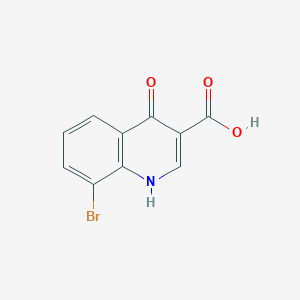

![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3021696.png)
![TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE](/img/structure/B3021697.png)
